

# Synthesis of 4-Formylphenoxyacetic Acid from p-Hydroxybenzaldehyde: Application Notes and Protocols

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## Compound of Interest

Compound Name: *4-Formylphenoxyacetic acid*

Cat. No.: *B182531*

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## Abstract

This document provides a detailed protocol for the synthesis of **4-Formylphenoxyacetic acid** from p-hydroxybenzaldehyde. The synthesis is achieved via a Williamson ether synthesis, a robust and widely used method for preparing ethers. In this procedure, the hydroxyl group of p-hydroxybenzaldehyde is deprotonated by a base to form a phenoxide ion, which then acts as a nucleophile, attacking the electrophilic carbon of a haloacetic acid, such as chloroacetic acid. This results in the formation of an ether linkage, yielding the desired product. This compound is a valuable intermediate in the synthesis of various pharmaceuticals and other biologically active molecules. The following sections detail the reaction protocol, present key data in a structured format, and illustrate the synthetic workflow.

## Data Presentation

Parameter	Value	Reference
Product Name	4-Formylphenoxyacetic acid	<a href="#">[1]</a> <a href="#">[2]</a>
CAS Number	22042-71-3	<a href="#">[1]</a> <a href="#">[2]</a>
Molecular Formula	C <sub>9</sub> H <sub>8</sub> O <sub>4</sub>	<a href="#">[1]</a> <a href="#">[2]</a>
Molecular Weight	180.16 g/mol	<a href="#">[1]</a>
Appearance	Solid	<a href="#">[1]</a>
Melting Point	193-196 °C	<a href="#">[1]</a>
Purity	≥97.0%	<a href="#">[1]</a>
<sup>1</sup> H NMR (DMSO-d <sub>6</sub> , 400 MHz)	δ 13.2 (s, 1H), 9.89 (s, 1H), 7.88 (d, J=8.0 Hz, 2H), 7.12 (d, J=8.0 Hz, 2H), 4.85 (s, 2H)	<a href="#">[3]</a>

## Experimental Protocol

This protocol is adapted from established procedures for Williamson ether synthesis involving phenols and haloacetic acids.[\[4\]](#)[\[5\]](#)[\[6\]](#)

### Materials:

- p-Hydroxybenzaldehyde
- Chloroacetic acid
- Sodium hydroxide (NaOH) or Potassium hydroxide (KOH)
- Hydrochloric acid (HCl), concentrated
- Water (distilled or deionized)
- Round-bottom flask
- Reflux condenser

- Magnetic stirrer and stir bar
- Heating mantle or water bath
- Beakers
- Büchner funnel and filter paper
- pH paper
- Standard laboratory glassware

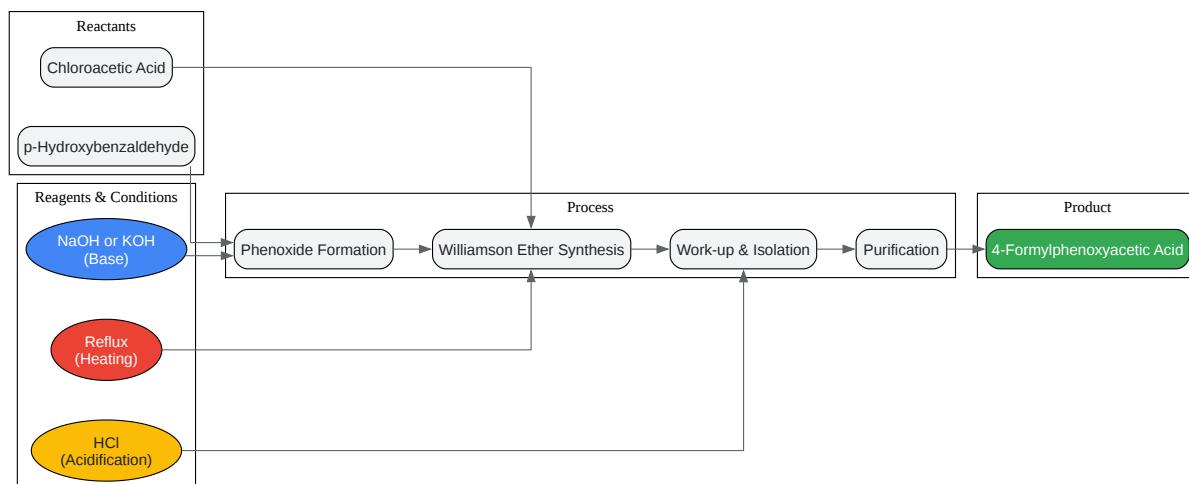
**Procedure:**

- Preparation of the Phenoxide:
  - In a round-bottom flask, dissolve p-hydroxybenzaldehyde in an aqueous solution of sodium hydroxide or potassium hydroxide. For every 1 mole of p-hydroxybenzaldehyde, use approximately 2 moles of the base. The base facilitates the deprotonation of the phenolic hydroxyl group to form the more nucleophilic phenoxide ion.[4][5]
  - Stir the mixture until the p-hydroxybenzaldehyde is completely dissolved.
- Williamson Ether Synthesis Reaction:
  - To the solution of the phenoxide, add an equimolar amount of chloroacetic acid.
  - Attach a reflux condenser to the flask and heat the mixture to a gentle boil with continuous stirring. A water bath or heating mantle can be used for heating.[4][5]
  - Allow the reaction to reflux for approximately 1 to 3 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).[6][7]
- Work-up and Isolation:
  - After the reaction is complete, cool the mixture to room temperature.

- Carefully acidify the reaction mixture by the dropwise addition of concentrated hydrochloric acid until the solution is acidic, as indicated by pH paper. This step protonates the carboxylate to form the carboxylic acid and precipitates the product.[4][5]
- Cool the acidified mixture in an ice bath to ensure complete precipitation of the **4-Formylphenoxyacetic acid**.
- Collect the solid product by vacuum filtration using a Büchner funnel.
- Wash the collected solid with cold water to remove any inorganic salts and other water-soluble impurities.

- Purification:
  - The crude product can be purified by recrystallization from hot water or a suitable organic solvent system (e.g., ethanol/water) to yield a pure crystalline solid.[4]
- Drying and Characterization:
  - Dry the purified product in a desiccator or a vacuum oven at a moderate temperature.
  - Characterize the final product by determining its melting point and acquiring spectroscopic data (e.g.,  $^1\text{H}$  NMR,  $^{13}\text{C}$  NMR, IR) to confirm its identity and purity. The expected melting point is in the range of 193-196 °C.[1]

## Synthesis Workflow



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Caption: Synthetic workflow for **4-Formylphenoxyacetic acid**.

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